Myristoyl tryptamine

Lipophilicity Drug-likeness Membrane permeability

Myristoyl tryptamine (N-[2-(1H-indol-3-yl)ethyl]tetradecanamide; C₂₄H₃₈N₂O; MW 370.6 g/mol) is a synthetic N-acyl tryptamine derivative in which a saturated C14 (myristoyl) fatty acyl chain is conjugated via an amide bond to the primary amine of tryptamine. It is formally classified under the MeSH hierarchy as both a myristic acid derivative and a tryptamine analog (MeSH Unique ID C082528).

Molecular Formula C24H38N2O
Molecular Weight 370.6 g/mol
CAS No. 21469-16-9
Cat. No. B1200446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyristoyl tryptamine
CAS21469-16-9
Synonymsmyristoyl tryptamine
Molecular FormulaC24H38N2O
Molecular Weight370.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21
InChIInChI=1S/C24H38N2O/c1-2-3-4-5-6-7-8-9-10-11-12-17-24(27)25-19-18-21-20-26-23-16-14-13-15-22(21)23/h13-16,20,26H,2-12,17-19H2,1H3,(H,25,27)
InChIKeyWKHRRBLLYDJXAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Myristoyl Tryptamine (CAS 21469-16-9): Baseline Identity and Procurement Relevance for N-Acyl Tryptamine Research


Myristoyl tryptamine (N-[2-(1H-indol-3-yl)ethyl]tetradecanamide; C₂₄H₃₈N₂O; MW 370.6 g/mol) is a synthetic N-acyl tryptamine derivative in which a saturated C14 (myristoyl) fatty acyl chain is conjugated via an amide bond to the primary amine of tryptamine [1]. It is formally classified under the MeSH hierarchy as both a myristic acid derivative and a tryptamine analog (MeSH Unique ID C082528) [2]. The compound belongs to a scarce but pharmacologically significant class of N-fatty acyl tryptamines, some of which occur naturally in Annonaceous plants and marine corals [3]. Its computed XLogP3 of 8 and 15 rotatable bonds confer substantial lipophilicity and conformational flexibility, distinguishing it physicochemically from both the parent tryptamine and shorter-chain N-acyl congeners [1].

Why Generic N-Acyl Tryptamine Substitution Is Not Warranted for Myristoyl Tryptamine (CAS 21469-16-9)


Within the N-acyl tryptamine series, the acyl chain length is not a passive structural feature but a critical determinant of lipophilicity, membrane partitioning, and target engagement. The C14 myristoyl chain yields a computed XLogP3 of 8, markedly higher than N-acetyl tryptamine (C2; XLogP3 ≈ 1.5–2) or N-butyryl tryptamine (C4; XLogP3 ≈ 3) [1]. In the closely related N-acylserotonin series, odd–even alternation in thermodynamic phase transition parameters has been experimentally demonstrated as a function of chain length, with C14 (N-myristoylserotonin) producing distinct effects on lipid bilayer stability not recapitulated by C12 or C16 analogs [2]. Furthermore, in the N-fatty acyl tryptamine class sourced from Annonaceae, combined neuroprotective and neuritogenic activity in primary dopaminergic neurons operates in the nanomolar range and is sensitive to the presence and position of nitrogen atoms within the aliphatic chain [3]. These structure–activity relationships preclude the assumption that N-acyl tryptamines of differing chain lengths are functionally interchangeable.

Quantitative Differentiation Evidence for Myristoyl Tryptamine (CAS 21469-16-9) Versus In-Class Analogs


Lipophilicity Differentiation: XLogP3 of Myristoyl Tryptamine (C14) Versus Shorter-Chain N-Acyl Tryptamines

Myristoyl tryptamine (C14) possesses a computed XLogP3 of 8, reflecting the contribution of the 14-carbon saturated acyl chain [1]. This value substantially exceeds the predicted logP values of N-acetyl tryptamine (C2, estimated XLogP3 ~1.5–2) and N-butyryl tryptamine (C4, estimated XLogP3 ~3) [1]. Among natural product-derived N-acyl tryptamines, the C14 chain length represents a midpoint in the homologous series that spans from C10 to C26 in Annonaceae isolates, and this lipophilicity governs differential membrane partitioning and intracellular distribution [2].

Lipophilicity Drug-likeness Membrane permeability Physicochemical property

Membrane Interaction Profile: N-Myristoylserotonin (C14 NAST) Bilayer Effects Compared with Other Acyl Chain Lengths

In the structurally analogous N-acylserotonin (NAST) series, differential scanning calorimetry reveals that N-myristoylserotonin (NMST, C14) at 7.5–30 mol% incorporation into dimyristoylphosphatidylcholine (DMPC) membranes produces a distinct decrease in the chain-melting transition temperature and an increase in the pretransition temperature, indicating stabilization of the tilted gel phase (Lβ′) and destabilization of the ripple phase (Pβ′) [1]. These effects are chain-length dependent and are not replicated by shorter (C10, C12) or longer (C16, C18) NAST congeners, which exhibit odd–even alternation in their thermodynamic parameters [1]. Given the structural homology between NASTs (5-hydroxy-substituted) and N-acyl tryptamines (unsubstituted indole), C14 myristoyl conjugation is predicted to confer a comparable membrane-interaction signature.

Membrane biophysics Lipid bilayer Differential scanning calorimetry N-acylserotonin

Neurotrophin-Like Activity of N-Fatty Acyl Tryptamines: Combined Neuroprotective and Neuritogenic Effects in the Nanomolar Range

Schmidt et al. (2010) demonstrated that N-fatty acyl tryptamines isolated from Annonaceae species exert combined neuroprotective and neuritogenic activity on primary dopaminergic (DA) neurons in mesencephalic cultures at nanomolar concentrations [1]. The structure–activity relationship (SAR) study identified that the presence and position of a nitrogen atom within the aliphatic chain is critical for this dual activity profile. The unsubstituted N-acyl tryptamine scaffold (such as myristoyl tryptamine, which lacks additional nitrogen in the acyl chain) serves as the baseline comparator for evaluating the contribution of nitrogen incorporation [1]. Importantly, potent antioxidant activity was identified as a contributing mechanism, a property that is chain-length dependent and distinct from that of the parent tryptamine [1].

Neuroprotection Neuritogenesis Dopaminergic neurons Parkinson's disease N-fatty acyl tryptamine

Rotatable Bond Count and Conformational Flexibility Differentiating Myristoyl Tryptamine from Rigid N-Acyl Tryptamine Analogs

Myristoyl tryptamine possesses 15 rotatable bonds, the highest count among commonly studied N-acyl tryptamines, resulting from the fully saturated C14 chain [1]. This contrasts with N-acetyl tryptamine (C2, ~4 rotatable bonds) and granulatamide A (unsaturated C12 chain with a methyl branch and double bond, significantly fewer rotatable bonds) [2]. The high conformational entropy of the saturated myristoyl chain has implications for binding thermodynamics: a greater entropic penalty upon receptor binding is expected compared to shorter or more rigid analogs, which may translate into selectivity advantages for targets that can accommodate the flexible chain or for applications where conformational dynamics are under investigation [1].

Conformational flexibility Molecular recognition Entropy Drug design

Myristoylation Probe Utility: Distinction from Myristoyl-CoA and Myristoylated Peptide Substrates

While dedicated N-myristoyltransferase (NMT) inhibitors such as IMP-1088 achieve sub-nanomolar IC₅₀ values against HsNMT1/2 (Kd < 210 pM), myristoyl tryptamine represents a structurally distinct chemotype that embeds the myristoyl moiety within a tryptamine scaffold rather than a peptidomimetic or heterocyclic framework . Simple N-acyl tryptamine derivatives evaluated against human NMT show IC₅₀ values in the micromolar to high-micromolar range, indicating that the tryptamine head group does not confer potent NMT inhibition on its own [1]. However, this weak interaction profile makes myristoyl tryptamine a valuable non-peptidic probe for studying myristoyl recognition domains in proteins (e.g., sigma-1 receptor myristate binding), distinct from both the natural substrate myristoyl-CoA and potent NMT inhibitors [2].

N-myristoyltransferase Protein myristoylation Chemical probe Enzyme inhibition

Defined Research Application Scenarios for Myristoyl Tryptamine (CAS 21469-16-9) Based on Quantitative Evidence


Baseline Compound for N-Acyl Tryptamine Chain-Length Structure–Activity Relationship (SAR) Studies

Myristoyl tryptamine (C14) fills a critical gap in the N-acyl tryptamine homologous series between C10 (decanoyl) and C16 (palmitoyl) analogs. Its XLogP3 of 8 and 15 rotatable bonds provide a defined intermediate lipophilicity and conformational flexibility reference point for systematic SAR campaigns investigating how acyl chain length modulates target binding, membrane partitioning, and cellular activity. Researchers can use this compound as the C14 anchor in chain-length titration experiments, directly comparing it against C2, C4, C10, C16, and C18 N-acyl tryptamines under identical assay conditions .

Membrane Biophysics Studies Investigating Chain-Length-Dependent Lipid Bilayer Modulation

Based on findings in the structurally homologous N-acylserotonin series, where C14 (N-myristoylserotonin) produces distinct stabilization of the tilted gel phase (Lβ′) and destabilization of the ripple phase (Pβ′) in DMPC bilayers at 7.5–30 mol%, myristoyl tryptamine is the appropriate unsubstituted-indole comparator for dissecting the contribution of the 5-hydroxy group to membrane interaction profiles. Differential scanning calorimetry and powder X-ray diffraction experiments comparing myristoyl tryptamine with N-myristoylserotonin can isolate the thermodynamic contribution of the indole 5-OH to bilayer perturbation .

Non-Hydrolyzable Myristoyl Probe for Sigma-1 Receptor and Myristoyl-Binding Protein Studies

Myristoyl tryptamine presents the myristoyl group in a stable, non-hydrolyzable amide linkage to a tryptamine scaffold, distinguishing it from the thioester-linked myristoyl-CoA substrate. This property makes it suitable for investigating myristoyl-dependent protein recognition events, such as sigma-1 receptor-mediated myristate binding implicated in p35 myristoylation and neuroprotection, without the confounding factor of enzymatic hydrolysis or CoA-mediated effects. The compound's weak NMT inhibition (predicted IC₅₀ > 10 μM) ensures that it does not disrupt cellular myristoylation machinery at concentrations used for binding studies .

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